molecular formula C14H16N4O2 B6463375 4-[5-(3-methoxypyridin-2-yl)pyrimidin-2-yl]morpholine CAS No. 2640962-10-1

4-[5-(3-methoxypyridin-2-yl)pyrimidin-2-yl]morpholine

Cat. No.: B6463375
CAS No.: 2640962-10-1
M. Wt: 272.30 g/mol
InChI Key: VKNQFOPAWJXIGU-UHFFFAOYSA-N
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Description

4-[5-(3-methoxypyridin-2-yl)pyrimidin-2-yl]morpholine is a heterocyclic compound that features both pyridine and pyrimidine rings This compound is of interest due to its potential biological activities and its role in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(3-methoxypyridin-2-yl)pyrimidin-2-yl]morpholine typically involves the Suzuki–Miyaura coupling reaction. This method is favored due to its mild reaction conditions and functional group tolerance. The reaction involves the coupling of a boronic acid derivative of 3-methoxypyridine with a halogenated pyrimidine in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound would likely scale up the Suzuki–Miyaura coupling reaction. This involves optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[5-(3-methoxypyridin-2-yl)pyrimidin-2-yl]morpholine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyridine and pyrimidine rings can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-[5-(3-hydroxypyridin-2-yl)pyrimidin-2-yl]morpholine.

    Reduction: Formation of reduced derivatives of the pyridine and pyrimidine rings.

    Substitution: Formation of substituted derivatives at the pyrimidine ring.

Scientific Research Applications

4-[5-(3-methoxypyridin-2-yl)pyrimidin-2-yl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-(3-methoxypyridin-2-yl)pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with receptors, modulating their activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-[5-(3-hydroxypyridin-2-yl)pyrimidin-2-yl]morpholine
  • 4-[5-(3-chloropyridin-2-yl)pyrimidin-2-yl]morpholine
  • 4-[5-(3-fluoropyridin-2-yl)pyrimidin-2-yl]morpholine

Uniqueness

4-[5-(3-methoxypyridin-2-yl)pyrimidin-2-yl]morpholine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s affinity for specific molecular targets.

Properties

IUPAC Name

4-[5-(3-methoxypyridin-2-yl)pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-19-12-3-2-4-15-13(12)11-9-16-14(17-10-11)18-5-7-20-8-6-18/h2-4,9-10H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNQFOPAWJXIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)C2=CN=C(N=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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